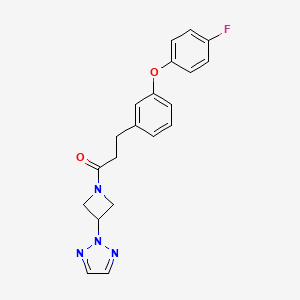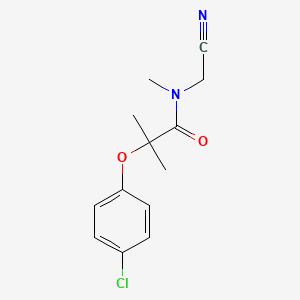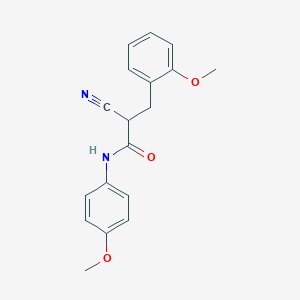
(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Isomorphous Structures and Exchange Rules
Compounds with structures similar to the target chemical have been studied for their isomorphous nature and adherence to the chlorine-methyl (Cl-Me) exchange rule. Such studies are pivotal in understanding crystallographic properties and potential applications in materials science. For instance, the research by Rajni Swamy et al. (2013) on methyl- and chloro-substituted heterocyclic analogues highlights the importance of structural disorder in crystallography, a principle that can extend to the study of our target compound (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Drug-likeness and Microbial Investigation
In Silico Drug-likeness Prediction
Compounds related to the target molecule have been synthesized and analyzed for their drug-likeness properties using in silico methods. Such studies provide a framework for predicting the pharmacological potentials of new compounds, including their ADME (absorption, distribution, metabolism, and excretion) properties. The work by Pandya et al. (2019) on the synthesis and evaluation of dihydropyrrolone conjugates for their antimicrobial activities is an example where understanding the drug-like properties of compounds is essential (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial and Anticancer Evaluation
Antimicrobial and Anticancer Agents
Research on structurally analogous compounds has shown significant antimicrobial and anticancer activities. These studies are crucial for developing new therapeutic agents. The synthesis of compounds with potential as antimicrobial and anticancer agents, as explored by Gouhar and Raafat (2015), underlines the potential biomedical applications of structurally complex compounds (Gouhar & Raafat, 2015).
Material Science and Chemistry
Crystal Structure and DFT Study
The detailed analysis of molecular structures through crystallography and density functional theory (DFT) provides insights into the physicochemical properties of compounds. The study by Huang et al. (2021) on boric acid ester intermediates is an example of how these techniques are used to understand the molecular architecture and potential applications in material science (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets.
Mode of Action
Given the presence of the indole nucleus, it is likely that the compound interacts with its targets through a mechanism similar to other indole derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities . Therefore, it is likely that this compound also affects multiple pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the indole nucleus in the compound suggests that it may have similar pharmacokinetic properties to other indole derivatives .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has a wide range of effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Like other indole derivatives , it is likely that factors such as pH, temperature, and the presence of other molecules could influence its action.
特性
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-20-18(25-21-13)16-12-23(19(24)17-9-6-10-22(17)2)11-15(16)14-7-4-3-5-8-14/h3-10,15-16H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJGEJKYICSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)
![2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2431110.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)


![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)
